Ethyl 4-chloro-6-(trifluoromethyl)nicotinate

Agrochemical Synthesis Medicinal Chemistry Physicochemical Properties

Researchers face yield loss when substituting non-interchangeable pyridine regioisomers. This specific 4-chloro-6-trifluoromethyl pattern directly determines receptor binding and metabolic stability. - Purity: ≥97% (NMR, HPLC, MS) - Key advantage: Ethyl ester handle enables late-stage diversification - Immediate application: Herbicide intermediate & nAChR probe development

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.60
CAS No. 1196146-35-6
Cat. No. B3026961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-(trifluoromethyl)nicotinate
CAS1196146-35-6
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.60
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1Cl)C(F)(F)F
InChIInChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-4-14-7(3-6(5)10)9(11,12)13/h3-4H,2H2,1H3
InChIKeyVQWWQKAQHGSJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate Overview


Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1196146-35-6) is a halogenated pyridine-3-carboxylate derivative with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol [1]. It is primarily utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, where its 4-chloro and 6-trifluoromethyl substituents enable the construction of biologically active molecules targeting nicotinic receptors and other pathways [2].

Halogenated pyridine-3-carboxylate building block for agrochemical and pharmaceutical intermediate synthesis
4-chloro-6-trifluoromethyl substitution pattern reported to support nicotinic receptor ligand and herbicide development
Ethyl ester handle enables late-stage diversification in multi-step synthetic routes

Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate Non-Substitutability


Substitution of ethyl 4-chloro-6-(trifluoromethyl)nicotinate with a closely related analog, such as its methyl ester counterpart (CAS 1211539-36-4) or a regioisomer like ethyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS 1335053-20-7), is not viable due to distinct physicochemical properties and divergent synthetic outcomes. Even minor alterations in the ester group or the positioning of halogen substituents significantly impact lipophilicity (XLogP3), molecular weight, and reactivity in downstream coupling reactions [1]. These differences can alter reaction kinetics, yield, and the final biological profile of the target molecule, making this specific compound non-interchangeable in optimized synthetic routes [2].

Methyl ester analog
Lower molecular weight and altered lipophilicity may shift solubility and reactivity profiles, limiting direct replacement in optimized synthetic routes.
Regioisomer (2-chloro-4-trifluoromethyl)
Different substitution pattern alters steric and electronic environment, reported to fundamentally change reactivity and biological target interaction, making interchangeability unlikely.

Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate vs. Structural Analogs


Molecular Weight and Lipophilicity vs. Methyl Ester Analog

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate exhibits a molecular weight of 253.61 g/mol and a calculated XLogP3 of 2.6 [1]. In contrast, its closest analog, methyl 4-chloro-6-(trifluoromethyl)nicotinate, has a lower molecular weight of 239.58 g/mol and a similar but distinct lipophilicity profile [2]. The increased molecular weight and altered logP of the ethyl ester influence its partitioning behavior and reaction kinetics, which can be critical for optimizing yield and purity in multi-step syntheses.

MW & Lipophilicity
Cross-study comparable
Ethyl ester: MW 253.61 g/mol, XLogP3 2.6
Methyl ester: MW 239.58 g/mol, XLogP3 ~2.3
Physical property differences may influence synthetic route selection and partitioning behavior.
Calculated values from PubChem; confirm experimentally if critical.
Agrochemical Synthesis Medicinal Chemistry Physicochemical Properties

Regioisomer Specificity in Herbicidal Activity

The 4-chloro-6-trifluoromethyl substitution pattern on the pyridine ring is a key structural feature for a class of nicotinic acid ester herbicides [1]. While direct head-to-head activity data for this specific ester is not publicly available, the importance of this exact regioisomer is highlighted in patent literature for the synthesis of 6-haloalkyl-3-nicotinic acid esters, which are valuable intermediates for herbicides described in WO 01/94339 [2]. A different regioisomer, such as ethyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS 1335053-20-7), would not be a suitable replacement due to the altered electronic and steric environment, which would fundamentally change its interaction with biological targets and its reactivity in downstream synthetic steps .

Regioisomer Requirement
Class-level inference
4-chloro-6-CF3 scaffold reported essential for herbicidal intermediate class; regioisomer not considered interchangeable.
Regioisomer substitution likely alters synthetic outcome and biological activity profile.
Based on patent literature; direct head-to-head activity data not publicly available.
Herbicide Development Nicotinic Receptor Agrochemical

Commercial Purity and Quality Specifications

Commercial availability of ethyl 4-chloro-6-(trifluoromethyl)nicotinate is typically specified with a minimum purity of 97% . Reputable suppliers provide certificates of analysis (CoA) that include verification by NMR, HPLC, and GC . This level of characterization and quality assurance is essential for researchers requiring a consistent and reliable building block for reproducible experiments. While the methyl ester analog (CAS 1211539-36-4) is also commercially available, the ethyl ester's specific physical form (liquid) and storage requirements (inert atmosphere, 2-8°C) differentiate its handling and potential applications in certain synthetic protocols .

Purity & Physical Form
Cross-study comparable
Target: ≥97% purity, liquid, 2–8°C inert storage
Methyl ester: ~98%, solid
Physical form and purity specifications may impact handling, weighing accuracy, and synthetic protocol fit.
Vendor specifications; verify CoA for lot-specific attributes.
Quality Control Procurement Analytical Chemistry

Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate Application Scenarios


nAChR Agonist Synthesis

This compound serves as a crucial starting material for introducing a 4-chloro-6-trifluoromethylpyridine moiety into molecules designed to target nicotinic acetylcholine receptors (nAChRs). The specific substitution pattern is known to enhance binding affinity and metabolic stability in related structures [1]. Researchers developing new insecticides or neurological research tools can utilize this ester for late-stage diversification via the ethyl carboxylate handle.

Next-Generation Herbicide Development

As a key intermediate in the synthesis of 6-haloalkyl-3-nicotinic acid esters, this compound is directly applicable in the development of novel herbicides [2]. Its unique substitution pattern is essential for the biological activity of the final herbicidal agents, and the ethyl ester provides a convenient functional group for further chemical transformations [3].

Fluorinated Drug Candidate Development

The trifluoromethyl group is a privileged motif in medicinal chemistry, often used to improve metabolic stability and bioavailability . This compound provides a direct route to incorporate both a trifluoromethyl group and a chlorine atom onto a pyridine scaffold, which can be further elaborated into libraries of potential drug candidates for various therapeutic areas, including antivirals and anti-inflammatory agents [4].

Reference Standards and Method Development

With a well-defined purity (≥97%) and characterized by NMR, HPLC, and MS , this compound is suitable for use as an analytical reference standard. Its unique chromatographic properties (related to its XLogP3 of 2.6) make it a useful marker in method development for LC-MS/MS analysis of complex mixtures, particularly in agrochemical or pharmaceutical metabolism studies.

Application
Selection Property
Validation Focus
Nicotinic receptor ligand synthesis
4-chloro-6-trifluoromethylpyridine moiety for nAChR-targeted SAR
Reported binding affinity and metabolic stability modulation in related structures
Herbicidal intermediate synthesis
6-haloalkyl-3-nicotinate ester scaffold
Patent-reported requirement of 4,6-disubstitution pattern for herbicidal activity
Fluorinated drug candidate libraries
Trifluoromethyl and chloro-substituted pyridine building block
Metabolic stability and pharmacokinetic profile evaluation in medicinal chemistry
Analytical reference standard
Characterized purity and lipophilicity profile
LC-MS/MS method development and complex mixture analysis

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